Methyl 4-Methoxy-[7-13C]-benzoate
Description
Chemical Identity and Isotopic Labeling Rationale
This compound, bearing the Chemical Abstracts Service registry number 93627-95-3, possesses the molecular formula C9H10O3 with a molecular weight of approximately 167.17 grams per mole. The compound represents a meticulously designed isotopic variant of the naturally occurring methyl 4-methoxybenzoate, where the carbon-13 isotope has been strategically incorporated at the seventh position of the molecular framework. This specific labeling strategy transforms an otherwise conventional organic ester into a sophisticated analytical probe capable of providing detailed mechanistic insights.
The fundamental structure consists of a benzene ring substituted with a methoxy group at the para position and an ester functionality derived from the methylation of the corresponding carboxylic acid. The isotopic modification involves the replacement of the naturally abundant carbon-12 atom with its heavier stable isotope, carbon-13, which constitutes approximately 1.1% of natural carbon but can be enriched to near 100% purity for research applications. The International Union of Pure and Applied Chemistry name for this compound is methyl 4-methoxybenzoate, with the carbon-13 label specifically designated at the carbonyl carbon position.
The rationale for isotopic labeling centers on the unique nuclear magnetic resonance properties of carbon-13, which possesses a nuclear spin of 1/2, unlike the carbon-12 isotope that has zero nuclear spin and is therefore invisible to nuclear magnetic resonance spectroscopy. This fundamental difference enables researchers to selectively observe and track the labeled carbon atom through various chemical transformations and biological processes. The incorporation of carbon-13 at the carbonyl position is particularly strategic, as this location represents a reactive site that frequently participates in metabolic transformations, hydrolysis reactions, and enzymatic processes.
Furthermore, the positioning of the carbon-13 label at the carbonyl carbon provides optimal sensitivity for mass spectrometric detection, as this carbon atom often remains intact during fragmentation processes, facilitating the identification and quantification of metabolic products. The isotopic enrichment also enables researchers to distinguish between endogenously synthesized metabolites and those derived from external sources, as demonstrated in deep labeling experiments where carbon-13 incorporation indicates active metabolic synthesis pathways.
Historical Context in Stable Isotope Research
The development of stable isotope labeling as a research methodology traces its origins to the foundational discoveries of the early twentieth century, when scientists first recognized the existence of isotopic variants of common elements. Frederick Soddy provided the initial evidence for isotopes in 1913, coining the term from the Greek words meaning "same place" in the periodic table. The subsequent work of pioneers such as Joseph John Thomson and Francis William Aston in developing early mass spectrometric techniques enabled the accurate identification and quantification of isotopic species, laying the groundwork for modern isotope tracer methodology.
The specific discovery of carbon-13 occurred in 1929, when researchers identified this stable isotope using spectroscopic techniques applied to carbon-containing compounds. This milestone represented a crucial advancement in the field, as carbon forms the backbone of virtually all organic molecules and biological systems. The recognition that carbon-13 could be incorporated into organic compounds without significantly altering their chemical properties opened unprecedented opportunities for tracing molecular transformations in biological systems.
Harold Urey and Rudolph Schoenheimer emerged as pivotal figures in the practical application of stable isotopes to biological research during the 1930s. Their work demonstrated that deuterium, carbon-13, nitrogen-15, and oxygen-18 could be successfully incorporated into biological molecules and used to trace metabolic pathways. These early investigations revealed that living organisms exist in a state of constant molecular flux, with continuous synthesis and degradation of cellular components occurring simultaneously. This fundamental insight revolutionized the understanding of metabolism and established stable isotope tracers as indispensable tools for biochemical research.
The evolution of stable isotope methodology continued through the latter half of the twentieth century, with significant advances in isotope production, purification, and analytical detection techniques. The development of cryogenic distillation methods for carbon-13 enrichment enabled the commercial production of highly enriched isotopic precursors, making labeled compounds more accessible to researchers. Modern facilities can produce several hundred kilograms of carbon-13 annually through sophisticated distillation processes that separate carbon monoxide isotopologues.
The integration of stable isotope tracers with contemporary analytical techniques has transformed the field of metabolomics and systems biology. Ultra-high-resolution mass spectrometry now enables the detection and quantification of isotopically labeled metabolites with unprecedented precision and sensitivity. These technological advances have facilitated the development of comprehensive metabolic flux analysis methods, allowing researchers to quantitatively assess the activity of metabolic pathways in living systems.
Position-Specific Carbon-13 Labeling Significance
The strategic placement of the carbon-13 isotope at the seventh position of this compound reflects sophisticated considerations regarding molecular reactivity, analytical detectability, and biological relevance. Position-specific labeling represents a refinement of isotopic tracer methodology that enables researchers to obtain detailed mechanistic information about chemical and biological transformations. Unlike uniformly labeled compounds that incorporate carbon-13 throughout the molecular framework, position-specific labeling concentrates the isotopic signature at strategically selected locations.
The carbonyl carbon position in ester compounds serves as a particularly informative labeling site due to its central role in numerous chemical reactions and metabolic processes. This carbon atom participates directly in hydrolysis reactions that convert esters to their corresponding carboxylic acids and alcohols, enabling researchers to trace both the acid and alcohol moieties of metabolic transformations. Additionally, the carbonyl carbon represents a common site for enzymatic modifications, including esterase-catalyzed hydrolysis and transesterification reactions that are fundamental to many biological processes.
Nuclear magnetic resonance spectroscopy applications benefit significantly from position-specific carbon-13 labeling, as the isolated isotopic signal eliminates spectral complexity that would otherwise arise from multiple labeled positions. The carbon-13 nucleus at the carbonyl position typically resonates in a distinctive region of the nuclear magnetic resonance spectrum, facilitating unambiguous identification and quantitative analysis. This spectral isolation is particularly valuable in complex biological matrices where multiple metabolites may be present simultaneously.
The significance of position-specific labeling extends to metabolic flux analysis, where researchers can determine the relative contributions of different pathways to metabolite synthesis. When cells are cultured in the presence of carbon-13 labeled precursors, the extent of isotopic incorporation into downstream metabolites reflects the activity of the connecting pathways. Position-specific labeling provides additional mechanistic detail by revealing which specific carbon atoms are derived from particular precursor molecules, enabling the reconstruction of detailed metabolic networks.
Mass isotopomer distribution analysis represents another critical application of position-specific carbon-13 labeling. This technique examines the statistical distribution of isotopic labels within metabolite populations, providing quantitative information about metabolic flux rates and pathway activities. The mathematical analysis of these distributions enables researchers to determine the relative contributions of different metabolic pathways and identify potential bottlenecks or regulatory points within metabolic networks.
Properties
IUPAC Name |
methyl 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6H,1-2H3/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZAANNODHTRB-QBZHADDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[13C](=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662105 | |
| Record name | Methyl 4-methoxy(alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93627-95-3 | |
| Record name | Methyl 4-methoxy(alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Promoted Alkylation Using Potassium Carbonate
The base-promoted method is preferred for 13C-labeled synthesis due to minimized risk of isotopic exchange, whereas Fischer esterification risks acid-mediated hydrolysis of the methoxy group .
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for base-promoted alkylation, with automated pH control and in-line purification via simulated moving bed (SMB) chromatography. Key challenges include:
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Isotopic Precursor Availability : 4-Methoxy-[7-13C]-benzoic acid must be sourced or synthesized via Ullmann coupling with 13C-enriched carbon monoxide .
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Solvent Recovery : Acetone is recycled via fractional distillation, reducing waste.
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Regulatory Compliance : Adherence to ICH Q11 guidelines ensures reproducibility and minimizes batch-to-batch variability .
Quality Control and Characterization
Critical analytical benchmarks include:
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Isotopic Enrichment : Quantified via mass spectrometry (MS) or 13C NMR, confirming >99% 13C at position 7 .
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Purity : HPLC with UV detection (λ = 254 nm) verifies chemical purity ≥98%.
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Structural Confirmation : IR spectroscopy identifies ester carbonyl stretches at 1720 cm⁻¹ and methoxy C-O at 1250 cm⁻¹.
Emerging Methodologies and Innovations
Recent advancements explore enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), which operate under mild conditions (30–40°C, aqueous buffer) and avoid harsh reagents . While promising, enzymatic methods currently lack the efficiency (50–60% yield) required for isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Methoxy-[7-13C]-benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 4-methoxybenzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol, 4-methoxybenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions.
Major Products
Oxidation: 4-Methoxybenzoic acid
Reduction: 4-Methoxybenzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Radiolabeling and Drug Development
Methyl 4-Methoxy-[7-13C]-benzoate has been utilized in the synthesis of high-affinity ligands for receptors such as the human 5-HT4 serotonin receptor. The incorporation of carbon-13 isotopes allows for the tracking of metabolic pathways and the interaction of drugs within biological systems. Research has demonstrated that derivatives of this compound can serve as radioligands for imaging studies, providing insights into receptor binding and activity in vivo .
Antiglycation Activity
Recent studies have shown that derivatives synthesized from methyl 4-methoxybenzoate exhibit antiglycation properties, which are crucial in managing diabetes-related complications. Compounds derived from this ester have demonstrated varying degrees of inhibitory activity against protein glycation, with some showing lower IC50 values than standard treatments . This suggests potential therapeutic applications in diabetes management.
Metabolic Studies
Biomarker Potential
this compound is identified as a potential biomarker for dietary intake, particularly from sources like star anise (Illicium verum). Its presence in biological samples can indicate the consumption of these foods, making it useful in nutritional studies and food science . The isotopic labeling enhances its traceability in metabolic studies.
Metabolism and Pharmacokinetics
The compound's structure allows researchers to study its metabolism through various pathways. For instance, the carbon-13 label aids in understanding how this compound is processed within organisms, providing data on absorption, distribution, metabolism, and excretion (ADME) profiles. This information is essential for drug development and safety assessments .
Analytical Chemistry
Synthesis of Derivatives
this compound serves as a precursor for synthesizing various derivatives that have applications in analytical chemistry. For example, it can be transformed into benzoylhydrazones that show significant biological activities including antibacterial and anticancer properties . The ability to modify the compound facilitates the exploration of structure-activity relationships (SAR) in drug design.
Data Table: Applications Overview
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Radiolabeled ligands for receptor studies | High-affinity ligands for serotonin receptors |
| Antiglycation activity | Potential leads for diabetes treatment | |
| Metabolic Studies | Biomarker for dietary intake | Indicates consumption of star anise |
| Metabolism tracking | Insights into ADME profiles | |
| Analytical Chemistry | Synthesis of biologically active derivatives | Useful in exploring SAR |
Case Studies
- Radiolabeled Ligands : A study focused on synthesizing high-affinity ligands from methyl 4-methoxybenzoate demonstrated successful radiolabeling with fluorine-18, enhancing imaging capabilities in pharmacological research .
- Antiglycation Compounds : Research involving derivatives of methyl 4-methoxybenzoate showed promising results in inhibiting protein glycation, with several compounds outperforming established standards .
- Nutritional Biomarkers : A study highlighted the use of methyl 4-methoxybenzoate as a biomarker for star anise consumption, emphasizing its relevance in dietary studies .
Mechanism of Action
The mechanism of action of Methyl 4-Methoxy-[7-13C]-benzoate is primarily related to its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to monitor the behavior of the compound in various chemical and biological environments. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Methoxybenzoate: Similar structure but without the carbon-13 labeling.
Methyl 4-Hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group.
Methyl 4-Nitrobenzoate: Contains a nitro group instead of a methoxy group.
Uniqueness
Methyl 4-Methoxy-[7-13C]-benzoate is unique due to its carbon-13 labeling, which makes it particularly valuable in NMR spectroscopy studies. This labeling allows for precise tracking and analysis of molecular interactions, providing insights that are not possible with non-labeled compounds.
Biological Activity
Methyl 4-Methoxy-[7-13C]-benzoate (CAS 93627-95-3) is a carbon-13 labeled compound derived from benzoic acid. Its structure features a methoxy group attached to the benzene ring, and the carbon-13 isotope is particularly valuable for tracing metabolic pathways in biological systems. This compound is widely utilized in various scientific research applications, including chemistry, biology, and medicine.
Chemical Structure
The chemical formula for this compound is C9H10O3, with a molecular weight of 167.17 g/mol. The presence of the carbon-13 isotope enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study molecular interactions with greater precision.
The primary mechanism of action for this compound revolves around its role as a tracer in NMR spectroscopy. The carbon-13 isotope provides distinct signals that facilitate the monitoring of the compound's behavior in various chemical and biological environments. This capability enables researchers to explore metabolic pathways and interactions within biological systems effectively.
Applications in Research
This compound is employed in several research areas:
- Metabolic Pathway Tracing : It is used to trace metabolic pathways in cellular studies, helping to elucidate how compounds are metabolized within organisms.
- Drug Development : The compound assists in pharmacokinetic studies, allowing scientists to understand drug distribution and metabolism more thoroughly.
- Material Science : It serves as a precursor in the synthesis of labeled compounds for industrial applications, contributing to the development of new materials.
Comparative Analysis with Related Compounds
The following table summarizes key differences between this compound and similar compounds:
| Compound Name | Carbon Isotope | Functional Groups | Main Application |
|---|---|---|---|
| This compound | Yes | Methoxy | Metabolic tracing, NMR spectroscopy |
| Methyl 4-Methoxybenzoate | No | Methoxy | General chemical synthesis |
| Methyl 4-Hydroxybenzoate | No | Hydroxy | Antimicrobial activity |
| Methyl 4-Nitrobenzoate | No | Nitro | Chemical synthesis and reactions |
Study on Metabolic Pathways
A study utilized this compound to trace metabolic pathways in liver cells. The researchers observed that the compound was effectively incorporated into metabolic processes, allowing them to delineate specific enzymatic pathways involved in drug metabolism. This study highlighted the compound's potential as a valuable tool in pharmacology for understanding liver function and drug interactions.
Pharmacokinetic Studies
In another research effort, this compound was used to investigate the pharmacokinetics of various drugs. The results indicated that the compound could serve as a reliable marker for assessing drug absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for optimizing drug formulations and improving therapeutic efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are used to introduce the 13C isotope at the 7th position in Methyl 4-Methoxy-[7-13C]-benzoate, and how is isotopic purity validated?
- Methodological Answer : The synthesis typically involves substituting a natural abundance carbon precursor with a 13C-enriched precursor at the 7th position. For example, methyl benzoate derivatives are often synthesized via esterification of isotopically labeled benzoic acid with methanol under acidic catalysis. Isotopic purity is verified using nuclear magnetic resonance (NMR) spectroscopy (observing the 13C signal at ~125–130 ppm for aromatic carbons) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak and isotopic enrichment ratio .
Q. How does the 13C label at the 7th position influence NMR spectral interpretation in structural studies?
- Methodological Answer : The 13C label enhances sensitivity in 13C-NMR by isolating the signal for the labeled carbon, simplifying spectral analysis. For example, the 7th carbon in this compound appears as a singlet in the 13C-NMR spectrum, avoiding splitting from neighboring protons. This is critical for tracking isotopic incorporation in metabolic studies or verifying synthetic pathways .
Q. Why is this compound used as a tracer in plant volatile organic compound (VOC) research?
- Methodological Answer : The compound mimics endogenous methyl benzoate, a key floral scent component in plants like Hedychium coronarium. The 13C label allows precise tracking of biosynthesis pathways, such as the methylation of benzoic acid by enzymes like HcBSMT2, which exhibits a 16.6-fold lower Km for benzoic acid compared to HcBSMT1, indicating substrate preference .
Advanced Research Questions
Q. How can isotopic dilution be minimized when using this compound in metabolic flux analysis?
- Methodological Answer : Isotopic dilution occurs when unlabeled intermediates compete with the tracer. To mitigate this, researchers use pulse-chase experiments with controlled precursor concentrations. For example, in H. coronarium, infiltrating petals with excess benzoic acid increases methyl benzoate emission, suggesting substrate availability limits flux. Computational modeling (e.g., metabolic control analysis) further quantifies dilution effects .
Q. What experimental challenges arise in correlating gene expression levels with isotopic tracer data in methyl benzoate biosynthesis?
- Methodological Answer : Discrepancies between gene expression (e.g., HcBSMT2 transcripts) and tracer-derived flux rates may indicate post-transcriptional regulation or enzyme kinetics. Kinetic assays (e.g., measuring Vmax and Km) and correlation analysis are essential to validate candidate genes. For instance, HcCNL and HcBSMT2 were identified as critical regulators in H. coronarium through combined transcriptomics and isotopic labeling .
Q. How do discrepancies in 13C NMR signal intensities inform mechanistic studies of benzoate metabolism?
- Methodological Answer : Unexpected signal attenuation or splitting may indicate isotopic scrambling or competing metabolic pathways. For example, in plant studies, incomplete incorporation of the 13C label could suggest alternative biosynthesis routes (e.g., via phenylalanine ammonia-lyase). Cross-validation with gas chromatography-mass spectrometry (GC-MS) and stable isotope-assisted metabolomics is recommended .
Methodological Considerations
Q. What analytical techniques are most robust for quantifying this compound in complex matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) provides high specificity. For plant tissues, solid-phase microextraction (SPME) coupled with GC-MS is effective for volatile analysis, as demonstrated in preservative studies of methyl benzoate derivatives .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density functional theory (DFT) calculations, such as those using hybrid functionals (e.g., B3LYP), model reaction pathways by optimizing transition states and calculating activation energies. For example, DFT has been used to study esterification mechanisms and isotopic effects on reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
